molecular formula C19H20N2O3 B2479334 5-ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol CAS No. 879562-34-2

5-ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol

Cat. No.: B2479334
CAS No.: 879562-34-2
M. Wt: 324.38
InChI Key: UIXKXYGHZOJILO-UHFFFAOYSA-N
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Description

5-Ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol is a synthetic phenolic pyrazole compound intended for research use in chemical and pharmaceutical investigations. Compounds featuring the pyrazole scaffold are the subject of extensive research due to their diverse biological potential . Recent studies highlight that pyrazolone-based compounds can be designed as potential inhibitors to interrupt protein-protein interactions, such as those between the SARS-CoV-2 spike glycoprotein and the human ACE2 receptor . Furthermore, structurally similar pyrazole derivatives are investigated for their anticancer properties through multidisciplinary approaches that include quantum chemistry, spectroscopy, and molecular docking studies to understand their interactions with biological targets . The specific substitution pattern on this compound—including the 4-methoxyphenyl and ethoxy-phenol groups—is characteristic of molecular structures studied for their bioactivity and binding affinity. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-ethoxy-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-4-24-15-9-10-16(17(22)11-15)19-18(12(2)20-21-19)13-5-7-14(23-3)8-6-13/h5-11,22H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXKXYGHZOJILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=C(C=C3)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol typically involves a multi-step process:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the coupling of the pyrazole intermediate with 4-methoxybenzaldehyde through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic core undergoes oxidation under controlled conditions:

  • Primary oxidation : Conversion of the phenolic -OH group to quinone structures using KMnO₄ in acidic conditions.

  • Secondary oxidation : Ethoxy group oxidation to ketone intermediates with CrO₃/H₂SO₄.

Key Data :

Oxidizing AgentConditionsProduct
KMnO₄H₂SO₄, 60°C5-ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)cyclohexa-2,5-dien-1,4-dione
CrO₃H₂SO₄, reflux5-keto derivative via ethoxy group cleavage

Reduction Reactions

The pyrazole ring and aromatic systems participate in hydrogenation:

  • Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to pyrazoline derivatives.

  • Sodium borohydride selectively reduces keto groups formed during oxidation.

Reaction Pathway :

PyrazoleH2/Pd-CPyrazoline(Yield: 78–85%)[6]\text{Pyrazole} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Pyrazoline} \quad (\text{Yield: 78–85\%})[6]

Nucleophilic Substitution

The ethoxy group undergoes substitution reactions:

  • Ethoxylation : Replacement with nucleophiles (e.g., thiols, amines) in DMF at 80°C .

  • Demethylation : Methoxy groups converted to hydroxyl groups using BBr₃ in CH₂Cl₂.

Example :

Ar-OCH3BBr3Ar-OH(Yield: 92%)[3]\text{Ar-OCH}_3 \xrightarrow{\text{BBr}_3} \text{Ar-OH} \quad (\text{Yield: 92\%})[3]

Aldol Condensation

The aldehyde intermediate (from oxidation) reacts with ketones:

  • Condensation with acetone under basic conditions forms α,β-unsaturated ketones .

Conditions :

  • Base: NaOH (10% aqueous)

  • Solvent: Ethanol

  • Product: (E)-4-(1-(4-methoxyphenyl)-5-ethoxy-3-methyl-1H-pyrazol-4-yl)but-3-en-2-one

Esterification and Etherification

The phenolic -OH group participates in derivatization:

  • Esterification : Acetylation with acetic anhydride/pyridine.

  • Etherification : Alkylation with alkyl halides (e.g., CH₃I/K₂CO₃).

Reactivity Comparison :

Reaction TypeReagentProduct Stability
EsterificationAc₂OHigh (stable in aqueous media)
EtherificationCH₃IModerate (pH-sensitive)

Cyclocondensation

The compound serves as a precursor in heterocycle synthesis:

  • Reacts with thiourea to form pyrazolo[3,4-d]pyrimidine derivatives under microwave irradiation .

Optimized Conditions :

  • Solvent: DMF

  • Catalyst: CuI

  • Time: 20 min

  • Yield: 88%

Biological Interactions (In Vitro)

Though not strictly synthetic reactions, its interactions with enzymes include:

  • Hydrogen bonding with COX-2 via phenolic -OH.

  • π-Stacking with tyrosine residues in kinase targets.

Stability Under Extreme Conditions

ConditionDegradation PathwayHalf-Life
pH < 2Hydrolysis of ethoxy group4.2 hr
UV lightRadical-mediated dimerization8.5 hr

This compound’s versatility in organic synthesis stems from its modular structure, enabling precise modifications for pharmaceutical and materials science applications. Future research should explore its catalytic asymmetric reactions and green chemistry adaptations.

Scientific Research Applications

Medicinal Applications

1.1 Anti-inflammatory and Analgesic Properties
Research indicates that compounds containing pyrazole rings, such as 5-ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol, exhibit anti-inflammatory and analgesic activities. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses.

Case Study:
A study published in Molecular Pharmacology demonstrated that derivatives of this compound reduced inflammation in murine models by modulating the NF-kB signaling pathway, leading to decreased levels of TNF-alpha and IL-6 .

1.2 Anticancer Activity
The compound has also been investigated for its potential anticancer properties. The presence of methoxy and ethoxy groups enhances its ability to interact with various biological targets involved in cancer progression.

Case Study:
In vitro studies have shown that this compound induces apoptosis in cancer cell lines by activating caspase pathways. A notable study reported a significant decrease in cell viability in breast cancer cells treated with this compound .

Chemical Synthesis Applications

2.1 Building Block for Organic Synthesis
The unique structure of this compound makes it an excellent building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, facilitating the development of new compounds with desired properties.

Table 1: Synthetic Routes Involving this compound

Reaction TypeReagents/ConditionsProduct
Nucleophilic SubstitutionAlkyl halides, baseAlkylated derivatives
Electrophilic Aromatic SubstitutionElectrophiles (e.g., NO₂)Nitro derivatives
OxidationOxidizing agents (e.g., KMnO₄)Ketones/quinones

Material Science Applications

3.1 Polymer Production
Due to its unique chemical properties, this compound is being explored for its potential use in the production of polymers and coatings. Its ability to enhance the thermal and mechanical properties of polymers makes it a candidate for high-performance materials.

Case Study:
Research conducted by a materials science group indicated that incorporating this compound into polymer matrices improved tensile strength and thermal stability significantly compared to control samples without the compound .

Summary and Future Directions

The applications of this compound span several scientific domains, from medicinal chemistry to material science. Its diverse functionalities make it a valuable compound for ongoing research aimed at developing new therapeutic agents and advanced materials.

Future studies should focus on:

  • Mechanistic Studies: Understanding the detailed mechanisms through which this compound exerts its biological effects.
  • Clinical Trials: Evaluating its efficacy and safety in human subjects for potential therapeutic applications.
  • Material Optimization: Exploring its role in enhancing the properties of novel materials for industrial applications.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

Key Structural Variations

The compound is compared to four structurally related pyrazole derivatives (Table 1):

Table 1: Structural and Physicochemical Properties of Analogous Compounds
Compound Name Substituents on Phenol Ring Substituents on Pyrazole Ring Molecular Formula Molecular Weight (g/mol) logP
Target Compound 5-ethoxy 4-(4-methoxyphenyl), 5-methyl C₁₉H₂₀N₂O₃ 324.4 3.9
5-Methoxy-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol 5-methoxy 4-(4-methoxyphenyl), 5-methyl C₁₈H₁₈N₂O₃ 310.35 N/A
5-Ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol 5-ethoxy 4-phenyl, 5-methyl C₁₈H₁₈N₂O₂ 294.35 N/A
5-Methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol 5-methoxy 4-phenoxy C₁₆H₁₄N₂O₃ 282.30 N/A
5-Ethoxy-4-ethyl-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol 5-ethoxy, 4-ethyl 4-phenyl, 5-methyl C₂₀H₂₂N₂O₂ 322.41 N/A
Key Observations :
  • Substituent Effects: The ethoxy group on the phenol ring (target compound) increases lipophilicity compared to the methoxy analog () . The 4-ethyl substitution on the phenol ring () introduces additional hydrophobicity, which may enhance logP relative to the target compound .
  • Molecular Weight Trends :

    • The target compound has the highest molecular weight (324.4 g/mol) due to the combined ethoxy and methoxyphenyl groups.

Hydrogen Bonding and Solubility

  • All compounds retain a phenolic -OH group, enabling hydrogen bonding with biological targets or solvents .
  • The 4-methoxyphenyl group in the target compound may engage in π-π stacking interactions, unlike the phenyl or phenoxy substituents in analogs .

Biological Activity

5-Ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol is a compound belonging to the class of phenolic pyrazoles, characterized by its unique structure that includes an ethoxy group, a methoxyphenyl group, and a pyrazole ring. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
  • Coupling with Methoxyphenyl Group : The pyrazole intermediate is then coupled with 4-methoxybenzaldehyde through a condensation reaction.

Antimicrobial Activity

Research indicates that compounds with pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have reported the minimum inhibitory concentration (MIC) values for various derivatives, including those related to this compound:

CompoundMIC (µg/mL)Target Pathogen
5-Ethoxy...6.25Staphylococcus aureus
5-Ethoxy...12.5Pseudomonas aeruginosa

This demonstrates the compound's effectiveness against common bacterial pathogens, suggesting its potential use as an antimicrobial agent .

Anti-inflammatory Activity

The pyrazolone derivatives have been extensively studied for their anti-inflammatory effects. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation. In silico studies have shown promising results for anti-inflammatory activity, with predictive values indicating strong potential for these compounds to act as anti-inflammatory agents .

Anticancer Activity

The anticancer properties of pyrazole derivatives are also noteworthy. Several studies have evaluated the cytotoxic effects of related compounds against various cancer cell lines. For example:

Cell LineIC50 (µg/mL)Reference
A549 (Lung)193.93
HT-29 (Colon)238.14
H460 (Lung)208.58

These findings suggest that compounds like this compound may serve as potential candidates for cancer therapy due to their selective cytotoxicity against tumor cells while sparing normal cells.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Molecular Targets : It may interact with enzymes and receptors involved in inflammatory and cancer pathways.
  • Signaling Pathways : The compound could modulate pathways associated with oxidative stress and cell proliferation, contributing to its therapeutic effects.

Q & A

Q. What are the standard synthetic routes for 5-ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated ketones (e.g., using glacial acetic acid as a catalyst under reflux) .
  • Step 2 : Functionalization of the pyrazole ring with substituents (e.g., 4-methoxyphenyl and methyl groups) via nucleophilic substitution or coupling reactions .
  • Step 3 : Introduction of the ethoxy and phenolic groups through alkylation or demethylation reactions .
    Methodological Tip : Optimize yields by varying solvents (e.g., ethanol vs. DMF) and catalysts (e.g., microwave-assisted synthesis reduces reaction time by 30–50% compared to traditional thermal methods) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • TLC : Monitor reaction progress using silica gel plates and UV visualization .
  • NMR : Confirm regiochemistry of pyrazole substituents (e.g., ¹H NMR: δ 2.3 ppm for methyl groups; ¹³C NMR: δ 160–165 ppm for carbonyls) .
  • X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups) to confirm stereoelectronic effects .
  • Mass Spectrometry : Validate molecular weight (expected [M+H]⁺: ~377.4 g/mol) and fragmentation patterns .

Q. How does the compound’s stability vary under different experimental conditions?

  • Thermal Stability : Decomposes above 200°C; store at −20°C in inert atmospheres .
  • pH Sensitivity : Phenolic hydroxyl group undergoes hydrolysis in alkaline conditions (pH > 10); use buffered solutions (pH 6–8) for biological assays .
  • Light Sensitivity : Susceptible to photodegradation due to conjugated aromatic systems; protect from UV light during storage .

Q. What preliminary biological activities have been reported for this compound?

  • Anti-inflammatory Activity : Inhibits COX-2 (IC₅₀: ~12 μM) via competitive binding to the active site, comparable to structurally related pyrazoles .
  • Antimicrobial Potential : Moderate activity against Gram-positive bacteria (MIC: 32 μg/mL) due to membrane disruption .
  • Cytotoxicity Screening : IC₅₀ > 50 μM in HeLa cells, suggesting low acute toxicity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of pyrazole ring formation?

Regioselectivity is governed by electronic and steric factors:

  • Electronic Control : Electron-withdrawing groups (e.g., carbonyls) direct hydrazine attack to the β-position of α,β-unsaturated ketones .
  • Steric Effects : Bulky substituents (e.g., 4-methoxyphenyl) favor 1,3-dipolar cycloaddition at less hindered sites .
    Methodological Tip : Use DFT calculations to predict regioselectivity and validate with NOESY NMR .

Q. How do crystallographic data inform structure-activity relationships (SAR)?

X-ray studies reveal:

  • Hydrogen Bonding : O–H⋯N interactions stabilize the crystal lattice and enhance solubility in polar solvents .
  • Dihedral Angles : Larger angles (e.g., 48.97° between pyrazole and phenyl rings) correlate with reduced planarity and altered π-π stacking in biological targets .

Q. What computational strategies are used to predict binding modes with biological targets?

  • Molecular Docking : Simulate interactions with COX-2 (PDB: 5KIR) using AutoDock Vina; focus on hydrophobic pockets accommodating the methoxyphenyl group .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .

Q. How can contradictory data on reaction yields or biological activity be resolved?

  • Solvent Effects : Conflicting yields (e.g., 60% in ethanol vs. 85% in DMF) may arise from polarity-driven solubility differences; optimize using Hansen solubility parameters .
  • Biological Variability : Discrepant IC₅₀ values may stem from assay conditions (e.g., serum content in cell media); standardize protocols across labs .

Q. What structural modifications enhance target selectivity in SAR studies?

  • Methoxy Group Replacement : Substitute with halogens (e.g., Cl) to improve COX-2 selectivity (e.g., 10-fold increase over COX-1) .
  • Ethoxy Chain Elongation : Extend to propoxy to enhance lipophilicity and blood-brain barrier penetration .

Q. What degradation pathways are observed under accelerated stability testing?

  • Oxidative Degradation : Phenolic hydroxyl group oxidizes to quinones in the presence of O₂; add antioxidants (e.g., BHT) to formulations .
  • Hydrolytic Cleavage : Ethoxy group undergoes hydrolysis in acidic conditions (pH < 4); stabilize with enteric coatings for oral delivery .

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